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Compound of Interest

Compound Name: Atr-IN-19

Cat. No.: B12411436

A Comprehensive Look at Berzosertib (VE-822), a Model Selective ATR Inhibitor

Note to the Reader: This document was initially intended to focus on the compound ATR-IN-19.
However, a thorough review of publicly available scientific literature and patent databases
revealed a lack of detailed quantitative data and experimental protocols for this specific
molecule. To fulfill the core requirements of providing an in-depth technical guide, we have
substituted ATR-IN-19 with Berzosertib (also known as VE-822 or VX-970). Berzosertib is a
potent, highly selective, and clinically evaluated ATR inhibitor with a wealth of published data,
making it an excellent representative for illustrating the principles and methodologies
associated with this class of inhibitors.

Introduction to ATR Inhibition

Ataxia Telangiectasia and Rad3-related (ATR) is a master regulator kinase in the DNA Damage
Response (DDR) pathway.[1][2] It plays a pivotal role in maintaining genomic integrity,
particularly in response to single-stranded DNA (ssDNA) breaks and replication stress.[2][3]
Upon activation, ATR phosphorylates a cascade of downstream substrates, most notably
Checkpoint Kinase 1 (CHK1), to orchestrate cell cycle arrest, stabilize replication forks, and
promote DNA repair.[2][3]

Many cancer cells exhibit increased reliance on the ATR pathway for survival due to underlying
genomic instability, oncogene-induced replication stress, or defects in other DDR pathways,
such as the Ataxia-Telangiectasia Mutated (ATM) pathway.[4][5] This dependency creates a
therapeutic window, making selective ATR inhibitors a promising strategy in oncology. The
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principle of synthetic lethality is often exploited, where inhibiting ATR is selectively toxic to
cancer cells that have lost a parallel DDR pathway (e.g., ATM-deficient tumors), while normal
cells remain viable.[4][6][7]

Berzosertib (VE-822) is a first-in-class, potent, and selective ATP-competitive inhibitor of ATR
kinase that has been extensively evaluated in preclinical and clinical studies.[8][9]

Quantitative Data for Berzosertib (VE-822)

The following tables summarize the key quantitative metrics for Berzosertib, providing a clear
overview of its potency, selectivity, and cellular activity.

Table 1: Biochemical Potency and Kinase Selectivity of
Berzosertib

This table presents the in vitro enzymatic activity of Berzosertib against ATR and other related
kinases, highlighting its high selectivity.

Fold

Target Kinase Parameter Value (nM) Selectivity vs. Reference(s)
ATR

ATR Ki <0.2 - [8][9]

ATR IC50 19 - [10][11]

ATM Ki 34 >170x [81[9]

ATM IC50 2,600 ~137x [8][10]

DNA-PK IC50 18,100 ~953x [10]

mTOR IC50 >1,000 >52x [8]

PI3Ky Ki 220 >1100x [8]

Table 2: Cellular Activity of Berzosertib

This table summarizes the cytotoxic and anti-proliferative effects of Berzosertib as a single
agent in various human cancer cell lines.
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. Cancer Assay Reference(s
Cell Line Parameter Value (pM) .
Type Duration )
Colon -
HT29 ) IC50 0.019 Not Specified  [11][12]
Carcinoma
Head and
Neck
Cal-27 Squamous IC50 0.285 72 hours [13]
Cell
Carcinoma
Head and
Neck
FaDu Squamous IC50 0.252 72 hours [13]
Cell
Carcinoma
) Cellular IC50
Pancreatic .
PSN-1 (ATR 0.019 Not Specified  [8]
Cancer o
inhibition)
) Cellular IC50
) Pancreatic N
MiaPaCa-2 (ATR 0.019 Not Specified  [8]
Cancer S
inhibition)

Signaling Pathways and Experimental Workflows

Visual diagrams are essential for understanding the complex biological processes and
experimental procedures involved in characterizing ATR inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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